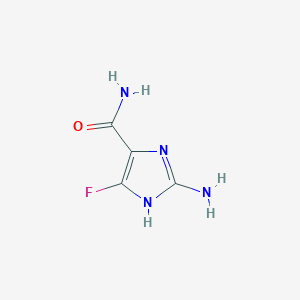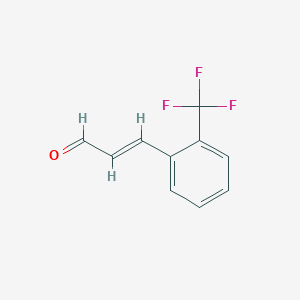
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired acrylaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-(trifluoromethyl)phenyl)acrylic acid.
Reduction: Formation of (E)-3-(2-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(2-(trifluoromethyl)phenyl)acrylic acid
- (E)-3-(2-(trifluoromethyl)phenyl)acryl alcohol
- 2-(trifluoromethyl)benzaldehyde
Uniqueness
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of its trifluoromethyl group and acrylaldehyde moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H7F3O |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H/b5-3+ |
Clave InChI |
LUNJQVCKQZFKCT-HWKANZROSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
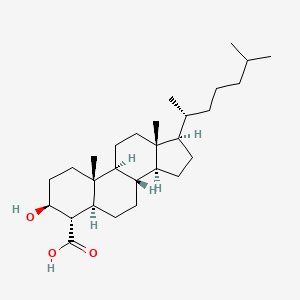
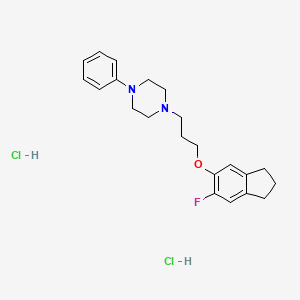
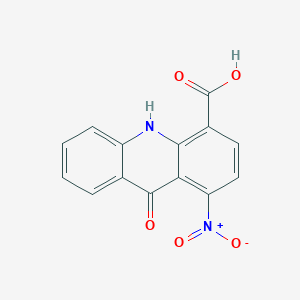
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
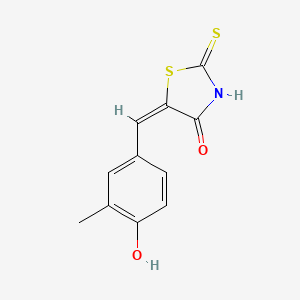
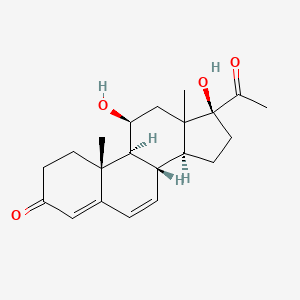
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
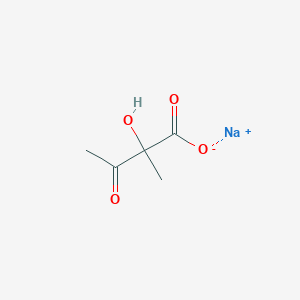
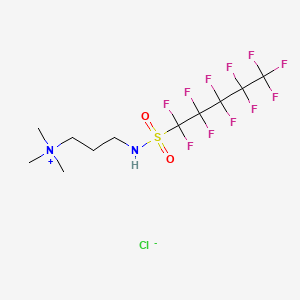
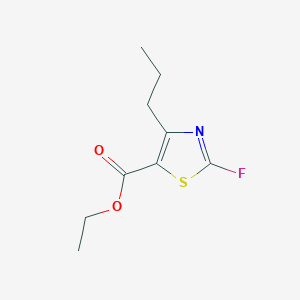
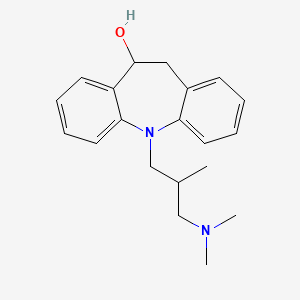
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
